molecular formula C16H16N2O2 B377655 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol CAS No. 69407-76-7

1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol

Cat. No.: B377655
CAS No.: 69407-76-7
M. Wt: 268.31g/mol
InChI Key: HWSXCHYFMKGMCF-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of benzimidazole derivatives with phenoxypropanol under specific conditions. One common method includes the use of ortho-phenylenediamines reacting with benzaldehydes in the presence of an oxidation agent like sodium metabisulphite . This reaction is carried out in a mixture of solvents under mild conditions to achieve high yield and efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.

    1-Phenoxypropan-2-ol: Contains the phenoxypropanol moiety but lacks the benzimidazole ring.

Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is unique due to its combined benzimidazole and phenoxypropanol structures, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and a broad range of biological activities, making it a valuable compound for research and development.

Properties

CAS No.

69407-76-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C16H16N2O2/c19-13(11-20-14-6-2-1-3-7-14)10-18-12-17-15-8-4-5-9-16(15)18/h1-9,12-13,19H,10-11H2

InChI Key

HWSXCHYFMKGMCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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